N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide
Description
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a triazolopyridazine core fused with a phenyl group and a pyridine-3-sulfonamide moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide group and π-π stacking capabilities from the aromatic systems.
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-12-19-20-17-9-8-16(21-23(12)17)13-4-6-14(7-5-13)22-26(24,25)15-3-2-10-18-11-15/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPLWQSBYLWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties[_{{{CITATION{{{3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. It has been investigated for its ability to inhibit excessive lung inflammatory reactions and metastasis of lung cancer[{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Industry: In the pharmaceutical industry, this compound is used as a building block for the development of new drugs targeting various diseases[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Mechanism of Action
The mechanism by which N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide exerts its effects involves the inhibition of specific molecular targets. It acts as a dual inhibitor of c-Met and Pim-1, which are key players in cancer cell proliferation and survival. By blocking these pathways, the compound can reduce tumor growth and metastasis.
Comparison with Similar Compounds
Triazolopyridine Sulfonamide Derivatives
Compound 6g (N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- Structural Differences : The triazolo[4,3-a]pyridine core (vs. triazolo[4,3-b]pyridazine in the target compound) and a 4-chlorophenyl substituent (vs. 4-phenylpyridine-3-sulfonamide).
- Synthesis : Prepared via cyclization of hydrazinylpyridine sulfonamide with methyl ortho-acetate, yielding an 81% cream-colored solid with a melting point of 206–208°C .
- The chlorophenyl group may enhance lipophilicity compared to the target compound’s pyridine sulfonamide .
Compound 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine)
- Molecular Interactions : Docking studies with PEF(S) protein (PDB: 4WQ2) revealed π-stacking between its pyridine ring and Trp168, along with H-bonding via the pyridine nitrogen. This suggests the target compound’s pyridine-3-sulfonamide may engage in similar interactions but with added H-bonding capacity from the sulfonamide group .
Acetamide and Carboxamide Derivatives
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Differences : Replaces sulfonamide with an acetamide group and lacks the pyridine ring.
- Bioactivity : Inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation. The acetamide group may reduce polarity compared to sulfonamide, affecting cellular permeability .
Compound 894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Comparison: Lacks both pyridine and sulfonamide moieties.
Imidazopyridazine and Pyridazine Derivatives
Compound 39 (3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine)
- Core Heterocycle : Imidazopyridazine instead of triazolopyridazine.
- Physicochemical Properties : Sulfinyl/sulfonyl groups enhance solubility but may reduce metabolic stability. The imidazole ring could offer different binding kinetics compared to triazole .
Data Table: Key Comparisons
Discussion of Structural Impact on Function
- Sulfonamide vs. Acetamide : Sulfonamide groups (target compound, 6g) enhance hydrogen-bonding and solubility, favoring interactions with polar protein residues. Acetamide derivatives (Lin28-1632) prioritize lipophilicity for membrane penetration .
- Core Heterocycle : Triazolo[4,3-b]pyridazine (target) vs. triazolo[4,3-a]pyridine (6g) alters π-orbital alignment, affecting stacking interactions. The former’s pyridazine ring may improve binding to flat hydrophobic pockets .
- Substituent Positioning: The pyridine-3-sulfonamide in the target compound allows dual interactions (H-bonding via sulfonamide, π-stacking via pyridine), unlike monosubstituted analogues .
Biological Activity
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities. This compound belongs to a class of triazolo-pyridazine derivatives that have been studied for various pharmacological effects, including antimalarial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazolo-pyridazine ring fused with a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 343.38 g/mol. The presence of the sulfonamide moiety is significant as it contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O₂S |
| Molecular Weight | 343.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimalarial Activity
Recent studies have highlighted the potential of triazolo-pyridazine derivatives in antimalarial drug discovery. A library of compounds was synthesized and screened against Plasmodium falciparum, the causative agent of malaria. Notably, compounds with similar structures exhibited significant in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM . The mechanism involves inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the parasite's lifecycle.
Anticancer Properties
The antiproliferative effects of sulfonamide-containing compounds have been documented in various cancer cell lines. For instance, derivatives similar to this compound were tested against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines . The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The sulfonamide group may enhance binding affinity to target enzymes involved in critical metabolic pathways.
- Interference with Cellular Signaling : Compounds in this class can modulate signaling pathways related to cell growth and apoptosis.
- Antimicrobial Effects : Similar structures have demonstrated antibacterial and antifungal properties, indicating a broad spectrum of biological activity.
Case Studies and Research Findings
- Antimalarial Screening : A study synthesized a series of triazolo-pyridazine sulfonamides and evaluated their efficacy against P. falciparum. The most active compounds showed promising results with low IC50 values .
- Anticancer Activity : In vitro studies revealed that certain derivatives exhibited potent antiproliferative effects across multiple cancer cell lines, with mechanisms involving PI3K/mTOR pathway inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, which provides a green chemistry approach with 73% isolated yield . For sulfonamide coupling, 3-picoline or 3,5-lutidine bases enhance reaction efficiency by stabilizing intermediates and reducing side reactions. A catalytic amount of N-arylsulfilimine (1–10 mol%) is recommended to accelerate coupling between aromatic sulfonyl chlorides and triazolopyridazine amines .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
Key techniques include:
- 1H/13C-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ ~10.7 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass error <5 ppm) .
- FTIR : Identify sulfonamide S=O stretches (~1360 cm⁻¹ and 1150 cm⁻¹) and triazole C=N bonds (~1596 cm⁻¹) .
- TLC : Monitor reaction progress using dichloromethane/ethanol solvent systems and UV visualization .
Q. What solubility and stability considerations are critical for handling this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under varying pH (4–9) and temperature (4–40°C) are advised. Store in inert atmospheres at –20°C to prevent decomposition, as triazolopyridazine cores are prone to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates in oxidative cyclization and sulfonamide coupling. ICReDD’s reaction path search algorithms integrate experimental data to refine computational models, reducing trial-and-error optimization. For example, free energy profiles for NaOCl-mediated cyclization can identify rate-limiting steps and guide solvent/base selection .
Q. What strategies resolve contradictory data in reaction yields when varying oxidants?
Contradictions arise from competing reaction pathways (e.g., overoxidation vs. cyclization). Systematic analysis includes:
- Kinetic studies : Compare NaOCl (room temperature, 3 hours) with DDQ or Cr(VI) oxidants .
- Byproduct profiling : Use LC-MS to detect intermediates (e.g., hydrazone vs. triazole formation) .
- Solvent effects : Ethanol minimizes side reactions vs. acetonitrile, which may stabilize radical intermediates .
Q. How can impurity profiles be controlled during large-scale synthesis?
Q. What mechanistic insights explain the role of sulfilimine catalysts in sulfonamide coupling?
Sulfilimines (e.g., Ar-S(=O)-N=Ar') act as electron-deficient intermediates, accelerating nucleophilic attack by the triazolopyridazine amine. 3-Picoline enhances this by deprotonating the amine and stabilizing the transition state. In situ generation of sulfilimines using DMSO reduces catalyst loading to 1–6 mol% .
Q. How does the trifluoromethyl group influence the compound’s biological activity?
The CF3 group increases lipophilicity (logP) and metabolic stability, as shown in SAR studies of analogous sulfonamides. Computational docking (e.g., AutoDock Vina) predicts enhanced binding to hydrophobic enzyme pockets, validated via enzymatic assays (IC50 < 1 µM for kinase targets) .
Q. Methodological Notes
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (oxidant equivalents, temperature) .
- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries for triazolopyridazines .
- Safety Protocols : Follow GHS guidelines for handling sulfonamides (e.g., PPE, fume hoods) despite low acute toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
